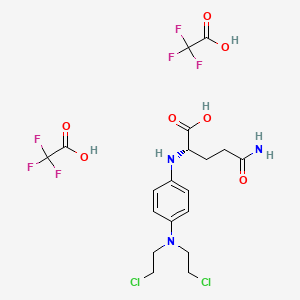

gamma-Glutamyl ppdm

Description

Gamma-glutamyl compounds are a class of molecules characterized by a γ-glutamyl moiety linked to various amines, amino acids, or other organic groups. These compounds play critical roles in physiological processes, including antioxidant defense, neurotransmitter regulation, and drug metabolism . Enzymes such as γ-glutamyltranspeptidase (GGT) and γ-glutamylmethylamide synthetase (GMAS) are pivotal in their biosynthesis and degradation.

Properties

CAS No. |

79133-10-1 |

|---|---|

Molecular Formula |

C19H23Cl2F6N3O7 |

Molecular Weight |

590.3 g/mol |

IUPAC Name |

(2S)-5-amino-2-[4-[bis(2-chloroethyl)amino]anilino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C15H21Cl2N3O3.2C2HF3O2/c16-7-9-20(10-8-17)12-3-1-11(2-4-12)19-13(15(22)23)5-6-14(18)21;2*3-2(4,5)1(6)7/h1-4,13,19H,5-10H2,(H2,18,21)(H,22,23);2*(H,6,7)/t13-;;/m0../s1 |

InChI Key |

PYQQRVCLCSUWCZ-GXKRWWSZSA-N |

SMILES |

C1=CC(=CC=C1NC(CCC(=O)N)C(=O)O)N(CCCl)CCCl.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Isomeric SMILES |

C1=CC(=CC=C1N[C@@H](CCC(=O)N)C(=O)O)N(CCCl)CCCl.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Canonical SMILES |

C1=CC(=CC=C1NC(CCC(=O)N)C(=O)O)N(CCCl)CCCl.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Synonyms |

gamma-(N,N-bis(2-chloroethyl)-4-phenylenediamine)glutamic acid gamma-glutamyl 4-phenylene diamine mustard gamma-glutamyl p-phenylene diamine mustard gamma-glutamyl PPDM gamma-glutamyl-p-phenylene diamine mustard ditrifluoroacetate GDPM p-(bis(2-chloroethyl)amino)-L-gamma-glutamylanilide |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Diversity

Gamma-glutamyl compounds vary structurally based on their acceptor molecules, which dictate their biological functions:

- l-Theanine (γ-glutamylethylamide) : Linked to ethylamine, it modulates neurotransmitter activity and exhibits neuroprotective effects .

- Gamma-glutamyl-L-DOPA : Acts as a prodrug for Parkinson’s disease, enabling targeted dopamine delivery .

- Gamma-glutamylphenylhydrazine : Precursor to agaritine, a compound with anticancer and antiviral properties .

- Gamma-glutamyltaurine : Demonstrates antiepileptic activity via intra-amygdaloid action .

Pharmacological Activities

- Antioxidant and Anti-inflammatory : Reduced glutathione (GSH) and oxidized glutathione (GSSG) are metabolized by GGT1 and GGT5, with Km values of 11 μM (GSH) and 9–43 μM (GSSG) , respectively .

- Neuroactive Roles : l-Theanine enhances memory and immunity while mitigating Parkinson’s pathology .

- Disease-Specific Therapeutics: Gamma-glutamyl-dermorphin (antinociceptive prodrug) and gamma-d-glutamyltryptophan (tuberculosis treatment) highlight structural tailoring for target applications .

Enzyme Substrate Specificity

GGT1 and GGT5 exhibit distinct substrate preferences, influencing therapeutic targeting:

| Substrate | Km (GGT1) | Km (GGT5) | Physiological Role |

|---|---|---|---|

| Leukotriene C4 | 10.8 μM | 10.2 μM | Inflammatory response modulation |

| Oxidized Glutathione | 9 μM | 43 μM | Redox homeostasis |

| Reduced Glutathione | 11 μM | N/A | Antioxidant defense |

GGT1 shows 8-fold higher sensitivity to serine-borate inhibition than GGT5, suggesting enzyme-specific targeting strategies for inflammatory diseases .

Analytical Advancements

Novel enzyme kinetic assays (e.g., continuous L-glutamate release monitoring at physiological pH) have improved substrate specificity analysis. This method avoids artifacts from non-physiological conditions (e.g., pH 8.0 with GpNA) and enables precise quantification of hydrolysis vs. transpeptidation .

Q & A

Basic Research Questions

Q. What methodologies are recommended for detecting and quantifying gamma-glutamyl compounds in biological samples?

- Methodological Answer: Use fluorometric or colorimetric assay kits (e.g., MAK090 or MAK089) to measure enzymatic activity of gamma-glutamyl transferase (GGT) in serum or tissues. These kits utilize substrates like L-γ-glutamyl-p-nitroanilide, which release chromogenic products proportional to enzyme activity . For gamma-glutamyl peptides (e.g., gamma-glutamyltyrosine), employ LC-MS/MS with isotope-labeled internal standards to ensure accuracy in population-level exposure assessments .

Q. How should experimental designs account for variability in gamma-glutamyl compound measurements across cohorts?

- Methodological Answer: Standardize pre-analytical variables (e.g., fasting status, biospecimen collection time) and adjust for covariates (e.g., age, BMI) using multivariate regression. For example, cohort studies show significant inter-individual variability in gamma-glutamyltyrosine intake (arithmetic mean: 12.3 µg/day, SD: ±3.1) due to dietary differences . Use geometric means and 95% confidence intervals to report skewed data .

Q. What biomarkers correlate with gamma-glutamyl transferase (GGT) activity, and how are these associations validated?

- Methodological Answer: GGT activity correlates with oxidative stress markers (e.g., glutathione disulfide) and liver function parameters (e.g., ALT). Validate associations using Spearman’s rank correlation (median ρ: 0.34–0.58) and adjust for confounders like alcohol intake or medication use . Cohort-specific reference ranges must be established due to lab-to-lab variability in assay conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported associations between gamma-glutamyl compounds and disease risk?

- Methodological Answer: Conduct meta-analyses stratified by study design (e.g., cross-sectional vs. longitudinal). For instance, gamma-glutamylcysteine’s dual role as an antioxidant and pro-oxidant in cancer models requires mechanistic studies (e.g., knockout models) to clarify context-dependent effects . Use Mendelian randomization to mitigate confounding in observational data .

Q. What advanced statistical models are suitable for analyzing longitudinal gamma-glutamyl compound data?

- Methodological Answer: Apply mixed-effects models to account for repeated measures and missing data. For example, gamma-glutamyltyrosine intake trajectories over time can be modeled using spline regression, adjusting for seasonal dietary variations . Machine learning frameworks (e.g., random forests) may identify non-linear interactions between gamma-glutamyl metabolites and genetic polymorphisms .

Q. How can multi-omics approaches enhance understanding of gamma-glutamyl metabolic pathways?

- Methodological Answer: Integrate metabolomics (e.g., gamma-glutamyl dipeptides) with transcriptomics (e.g., GGT1/GGT5 expression) and proteomics (e.g., glutathione synthase activity) using pathway enrichment tools (e.g., MetaboAnalyst). For example, gamma-glutamyl transpeptidase deficiency studies reveal compensatory mechanisms in glutathione metabolism via multi-omics profiling .

Data Analysis and Reporting Guidelines

Table 1: Key Statistical Parameters for Gamma-Glutamyltyrosine Exposure Studies (Adapted from )

| Parameter | Value (Geometric Mean) | 95% CI | Unit |

|---|---|---|---|

| Population intake | 9.8 | [8.7, 11.1] | µg/day |

| Biomarker correlation (ρ) | 0.42 | [0.35, 0.49] | — |

| Interquartile range | 5.6–14.2 | — | µg/day |

Table 2: Comparison of GGT Assay Kits

| Kit Type | Substrate | Detection Range | Sensitivity |

|---|---|---|---|

| Fluorometric | L-γ-glutamyl-7-amido-4-methylcoumarin | 0.1–50 U/L | 0.05 U/L |

| Colorimetric | L-γ-glutamyl-p-nitroanilide | 2–200 U/L | 1.0 U/L |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.